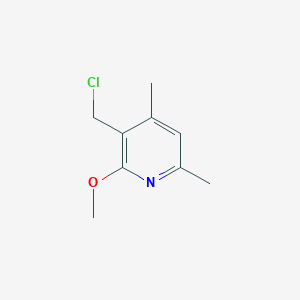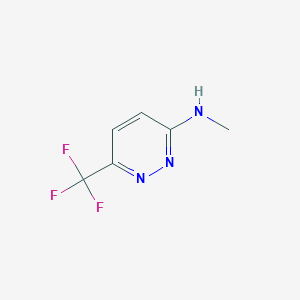
N-methyl-6-(trifluoromethyl)pyridazin-3-amine
Übersicht
Beschreibung
“N-methyl-6-(trifluoromethyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1216271-19-0 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “N-methyl-6-(trifluoromethyl)pyridazin-3-amine” is 177.13 .Physical And Chemical Properties Analysis
“N-methyl-6-(trifluoromethyl)pyridazin-3-amine” is a powder in physical form . It has a melting point of 150-152°C .Wissenschaftliche Forschungsanwendungen
CGRP Receptor Antagonist
“N-methyl-6-(trifluoromethyl)pyridazin-3-amine” has been identified as a component in the synthesis of drugs that act as calcitonin gene-related peptide (CGRP) receptor antagonists. These drugs are significant in treating conditions like migraines, as they target the meningeal blood vessels and dura, which are pain-sensitive areas innervated by peripheral sensory trigeminal nerves .
2. Synthesis of Human 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors This compound is involved in synthesizing inhibitors for human 11β-hydroxysteroid dehydrogenase type 1, an enzyme that plays a crucial role in the metabolism of steroids within the body. Inhibitors of this enzyme can be used to treat metabolic disorders such as Cushing’s syndrome .
Pharmaceutical Intermediates
The chemical serves as an intermediate in pharmaceutical synthesis, contributing to the creation of various medicinal compounds due to its unique physicochemical properties imparted by the trifluoromethyl group .
4. Research on Inflammation and Genetic Mutations It is used in research related to hereditary angioedema (HAE), a condition resulting from mutations in specific genes leading to significant inflammation. The compound’s role in synthesizing related pharmaceutical agents is crucial for studying and treating such genetic conditions .
Development of Novel Applications
The trifluoromethylpyridines derivatives, which include “N-methyl-6-(trifluoromethyl)pyridazin-3-amine,” are expected to have many novel applications due to their unique characteristics combined with the fluorine atom’s physicochemical properties and the pyridine moiety .
Trifluoromethylation of Secondary Amines
A new method involving this compound has been developed for trifluoromethylation of secondary amines, which is a significant step in synthesizing trifluoromethyl amines and perfluoroalkyl amines. These compounds have various applications in medicinal chemistry and materials science .
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, H335 . These hazard statements correspond to the following hazards: harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-3-2-4(11-12-5)6(7,8)9/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSPWBHKMVNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)

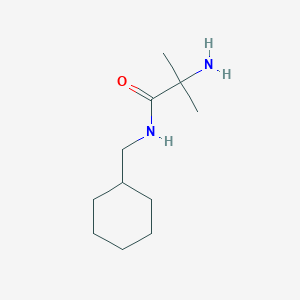



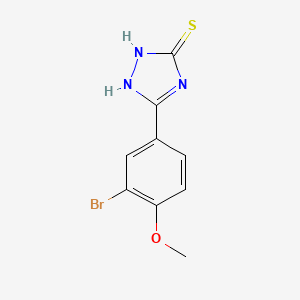
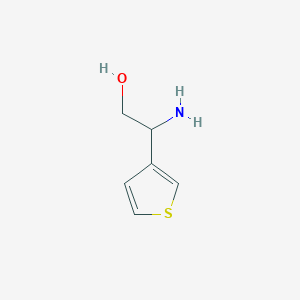


![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)
